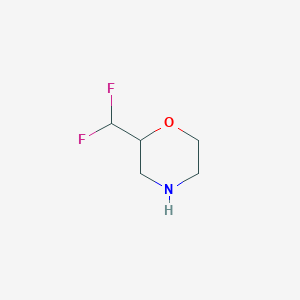
methyl 5-methoxy-1H-indole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-methoxy-1H-indole-4-carboxylate is a chemical compound with the CAS Number: 1126899-94-2 . It has a molecular weight of 205.21 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11NO3/c1-14-9-4-3-8-7(5-6-12-8)10(9)11(13)15-2/h3-6,12H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 205.21 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Methyl 5-methoxy-1H-indole-4-carboxylate has been studied for its potential applications in scientific research due to its unique properties. It has been used as a reagent in organic synthesis and as a tool in biochemistry and pharmacology. In organic synthesis, this compound can be used to synthesize other compounds such as indole derivatives, indole-3-carboxylic acid, and indole-3-acetic acid. In biochemistry, this compound can be used to study the metabolism of indoles and to study the effects of indoles on enzymes and receptors. In pharmacology, this compound can be used to study the effects of indoles on the body and to develop new drugs.
Wirkmechanismus
Target of Action
Methyl 5-methoxy-1H-indole-4-carboxylate, also known as 1H-indole-4-carboxylic acid,5-methoxy-,methyl ester, is a derivative of the indole compound . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.
Mode of Action
The mode of action of indole derivatives can vary widely depending on the specific derivative and its targets . Generally, these compounds interact with their targets, leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives can affect various biochemical pathways, leading to a range of biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Result of Action
The result of a compound’s action at the molecular and cellular level depends on its mode of action and the biochemical pathways it affects. Indole derivatives have been found to have diverse biological activities , suggesting that they can have a variety of effects at the molecular and cellular level.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 5-methoxy-1H-indole-4-carboxylate is a versatile compound that can be used in a variety of lab experiments. It is a relatively stable compound that is soluble in water, ethanol, and methanol. The synthesis of this compound is relatively simple and can be easily scaled up for larger experiments. However, this compound is a relatively new compound and there is still much to be learned about its effects on the body.
Zukünftige Richtungen
There are a variety of potential future directions for methyl 5-methoxy-1H-indole-4-carboxylate research. Further studies could be conducted to better understand the mechanism of action of this compound and to determine its full range of effects on the body. In addition, further research could be conducted to determine the potential therapeutic applications of this compound. Other potential future directions include the development of new synthesis methods for this compound and the development of new this compound-based drugs.
Synthesemethoden
Methyl 5-methoxy-1H-indole-4-carboxylate is synthesized from indole-4-carboxylic acid, which is a natural product found in some plants, fungi, and bacteria. The synthesis of this compound involves the reaction of indole-4-carboxylic acid with methyl iodide in the presence of a base such as potassium carbonate. This reaction results in the formation of a quaternary ammonium salt, which is then hydrolyzed to form this compound. The reaction scheme is shown below:
Indole-4-carboxylic acid + Methyl iodide → Quaternary ammonium salt
Quaternary ammonium salt → this compound
Eigenschaften
IUPAC Name |
methyl 5-methoxy-1H-indole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-9-4-3-8-7(5-6-12-8)10(9)11(13)15-2/h3-6,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTMJCNNGNANHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

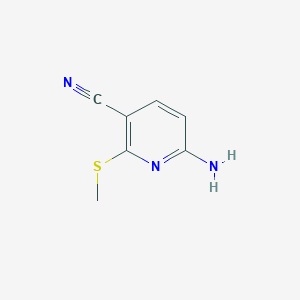

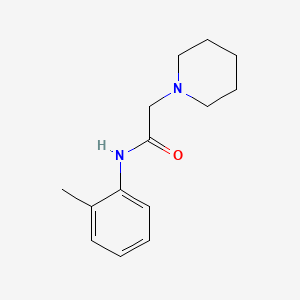
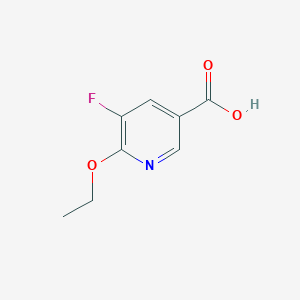

![ethyl 2-bromo-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B6616634.png)
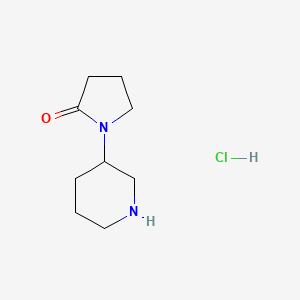

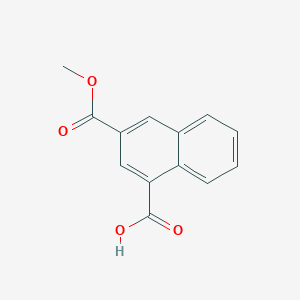

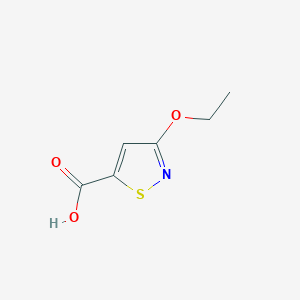
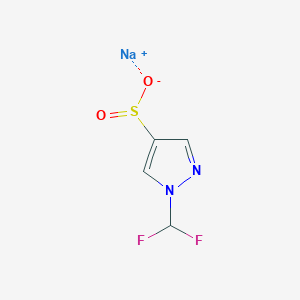
![tert-butyl 4-[(dimethylamino)methylidene]-3,5-dioxopiperidine-1-carboxylate](/img/structure/B6616678.png)
